molecular formula C8H6FNO B13687243 5-Fluoro-3-methylbenzo[c]isoxazole

5-Fluoro-3-methylbenzo[c]isoxazole

Cat. No.: B13687243
M. Wt: 151.14 g/mol
InChI Key: FIDKQPRWUCKKDZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methylbenzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often employ eco-friendly and scalable synthetic strategies. These methods aim to maximize yield while minimizing environmental impact. The use of base-catalyzed condensation reactions and other green chemistry approaches are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different isoxazole derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

5-Fluoro-3-methylbenzo[c]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Methylisoxazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoroisoxazole: Lacks the methyl group, leading to variations in reactivity and applications.

    3,5-Dimethylisoxazole:

Uniqueness: 5-Fluoro-3-methylbenzo[c]isoxazole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3

InChI Key

FIDKQPRWUCKKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NO1)F

Origin of Product

United States

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